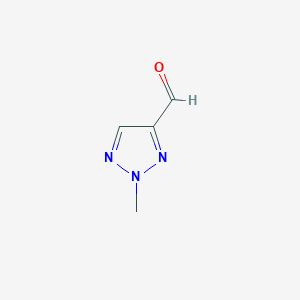

2-methyl-2H-1,2,3-triazole-4-carbaldehyde

Descripción

Propiedades

IUPAC Name |

2-methyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-7-5-2-4(3-8)6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIHVKJNUPTHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104078-88-7 | |

| Record name | 2-methyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde

Executive Summary & Strategic Importance

The 2-substituted-1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a metabolically stable bioisostere for amide bonds and phenyl rings. Unlike its 1-substituted counterparts—readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the 2-substituted regioisomer requires precise synthetic orchestration to avoid isomeric mixtures.

This guide details the synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde , a critical building block for introducing the 2-methyl-triazole pharmacophore. The protocol prioritizes regiochemical control and scalable purification, utilizing a "Construct-then-Functionalize" strategy that ensures high isomeric purity (>98%).

Key Technical Challenges Solved

-

Regioselectivity: Overcoming the thermodynamic preference for N1-alkylation in certain conditions to maximize N2-methylation.

-

Isomer Separation: Efficient chromatographic resolution of the N1, N2, and N3 alkylation products.

-

Oxidation State Control: Controlled reduction-oxidation sequence to access the aldehyde without over-reduction or decarbonylation.

Retrosynthetic Analysis & Pathway Design

The most robust route disconnects the target molecule at the aldehyde functionality, tracing back to the carboxylate ester. The triazole core is constructed first, followed by alkylation, allowing for the separation of isomers at the ester stage where they are chromatographically distinct.

Figure 1: Retrosynthetic logic flow. The critical separation of isomers occurs at the Ester stage.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

Objective: Construct the parent triazole ring. Mechanism: Thermal Huisgen 1,3-dipolar cycloaddition.

-

Reagents: Methyl propiolate (1.0 equiv), Sodium azide (1.1 equiv), DMSO (Solvent).

-

Procedure:

-

Dissolve sodium azide in DMSO (0.5 M concentration). Safety Note: Azides are shock-sensitive; use a blast shield.

-

Add methyl propiolate dropwise at 0 °C to control the exotherm.

-

Heat the mixture to 70 °C for 12 hours.

-

Workup: Dilute with water, acidify to pH 2 with HCl, and extract with ethyl acetate. The product exists as a tautomeric mixture (1H/2H/3H) and is used directly.

-

-

Yield Target: 85-90%.

Step 2: Regioselective Methylation & Isomer Separation (The Core Challenge)

Objective: Install the methyl group and isolate the N2-isomer.

Chemistry:

-

Reagents: Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 equiv), Iodomethane (MeI, 1.2 equiv), Potassium Carbonate (

, 1.5 equiv), DMF (dry).[1][2] -

Protocol:

-

Suspend the starting ester and

in dry DMF at 0 °C. -

Add MeI dropwise. Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

-

Outcome: The reaction produces three isomers:

-

Isomer A (N2): Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (~30-40%).

-

Isomer B (N1): Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (~40-50%).

-

Isomer C (N3): Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (Minor, ~10-15%).

-

-

Purification (Critical):

-

Evaporate DMF under reduced pressure.

-

Perform Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

-

Elution Order: typically N2 (least polar)

N1 -

Validation: The N2 isomer is symmetric in the ring proton environment compared to N1/N3.

-

-

Step 3: Reduction to Alcohol

Objective: Convert the ester to the primary alcohol.

Reagents:

-

Protocol:

-

Dissolve the purified N2-ester in MeOH at 0 °C.

-

Add

portion-wise. -

Stir for 2 hours. Quench with saturated

. -

Extract with DCM.

-

-

Product: (2-Methyl-2H-1,2,3-triazol-4-yl)methanol.

Step 4: Oxidation to Aldehyde

Objective: Selective oxidation to the target aldehyde.

Reagents: Activated

-

Protocol (

method):-

Suspend the alcohol in DCM.

-

Add activated

(excess is required for kinetics). -

Stir at RT for 16 hours.

-

Filter through a Celite pad.

-

Concentrate to yield the pure aldehyde.

-

-

Final Product: 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde .

Characterization & Data Validation

Distinguishing the N2 isomer from the N1 isomer is the most frequent point of failure. Use this reference table for validation.

| Feature | N2-Isomer (Target) | N1-Isomer (Byproduct) |

| Symmetry | Pseudo-symmetric electronic environment. | Highly asymmetric. |

| 1H NMR (Ring H) | Singlet, typically | Singlet, typically |

| 1H NMR (N-Me) | Singlet, | Singlet, |

| 13C NMR (N-Me) | ||

| NOESY | No strong correlation between N-Me and Ring-H (distance is further). | Strong NOE between N-Me and C5-H (adjacent). |

Reaction Workflow Diagram

Figure 2: Process flow for the isolation and conversion of the N2 isomer.

References

-

Regioselective Alkylation of Triazoles: Prabakaran, K., et al.[3][4] "Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate."[3][4][5][6] Acta Crystallographica Section E: Structure Reports Online 65.8 (2009): o1800.[3] Link Validates the formation and crystal structure of the specific N2-ester intermediate.

- General Synthesis of 4-Formyl-1,2,3-triazoles: L'abbé, G., et al. "Synthesis and reactions of 4-formyl-1,2,3-triazoles." Journal of Heterocyclic Chemistry 25.4 (1988): 1267-1271. Foundational text on converting triazole esters to aldehydes.

- Isomer Differentiation (NMR): Begtrup, M. "NMR Spectra of 1,2,3-Triazoles." Acta Chemica Scandinavica 27 (1973): 3101-3110. Authoritative source for 13C and 1H NMR shifts distinguishing N1 vs N2 methyl triazoles.

-

Alternative Precursors: ChemicalBook Entry. "2-Methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1104078-88-7)."[7] Link Confirms commercial availability and CAS registry for validation.

Sources

- 1. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prof Dr T Maiyalagan - Publications List [publicationslist.org]

- 4. researchgate.net [researchgate.net]

- 5. research.amanote.com [research.amanote.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-methyl-2H-1,2,3-triazole-4-carbaldehyde | 1104078-88-7 [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The inherent challenge in the synthesis of N-methylated triazoles lies in the potential for forming multiple constitutional isomers. This guide presents a systematic approach to unequivocally confirm the N2-methylation pattern, distinguishing it from its N1 and N3-methylated counterparts. We will delve into the strategic synthesis, followed by a multi-pronged analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust methodology for the characterization of substituted triazole systems.

Introduction: The Significance of Regioisomeric Purity

The 1,2,3-triazole moiety is a privileged scaffold in modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment.[1] However, the biological activity of N-substituted triazoles is often highly dependent on the specific regioisomer. The synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is complicated by the potential for methylation at the N1 and N3 positions of the triazole ring, leading to a mixture of products. Therefore, a rigorous and unambiguous structure elucidation is paramount for advancing any research or development program involving this compound.

This guide will provide a logical workflow, from synthesis to final structural confirmation, to ensure the integrity of the target molecule.

Strategic Synthesis: Navigating the Isomeric Maze

A robust analytical characterization begins with a well-understood synthetic route. The synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde can be approached through the N-methylation of a suitable precursor, followed by functional group manipulation.

A validated starting point is the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.[2] This reaction typically yields a mixture of all three possible N-methylated isomers, which can be separated by column chromatography.[2]

Experimental Protocol: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

-

Methylation: To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, add potassium carbonate (1.0 eq) at 0 °C under a nitrogen atmosphere.[2]

-

Add methyl iodide (1.1 eq) dropwise and stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitored by TLC).[2]

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Separate the isomers by column chromatography on silica gel.

The isolated Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate can then be converted to the target aldehyde. A common method is a two-step reduction-oxidation sequence.

Experimental Protocol: Conversion to Aldehyde

-

Reduction to Alcohol: Reduce the ester to (2-methyl-2H-1,2,3-triazol-4-yl)methanol using a suitable reducing agent like lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent.

-

Oxidation to Aldehyde: Oxidize the resulting alcohol to 2-methyl-2H-1,2,3-triazole-4-carbaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.

An alternative, more direct route from the ester to the aldehyde involves the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Caption: Synthetic workflow for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Spectroscopic Elucidation: A Multi-faceted Approach

The cornerstone of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the N-methylated isomers of 1,2,3-triazole-4-carbaldehyde.

The key diagnostic signals in the ¹H NMR spectrum are the chemical shifts of the N-methyl protons and the triazole ring proton.

-

N-Methyl Protons: The chemical shift of the N-methyl protons is highly sensitive to the electronic environment of the nitrogen atom to which it is attached. For N-substituted indazoles, a downfield shift is observed when the methyl group moves from N1 to N2.[3] A similar trend is expected for N-methylated triazoles. The N-methyl signal for the 2-methyl isomer is anticipated to be downfield compared to the 1-methyl isomer due to the different electronic environment.

-

Triazole Ring Proton: The chemical shift of the C5-H proton of the triazole ring will also differ between the isomers.

-

Aldehyde Proton: The aldehyde proton will appear as a singlet at a characteristic downfield chemical shift (typically around 10 ppm).

The ¹³C NMR spectrum provides complementary information for structure confirmation.

-

N-Methyl Carbon: The chemical shift of the N-methyl carbon will be distinct for each isomer.

-

Triazole Ring Carbons: The chemical shifts of the C4 and C5 carbons of the triazole ring are indicative of the substitution pattern.

-

Aldehyde Carbonyl Carbon: A signal in the downfield region (around 185-190 ppm) is characteristic of the aldehyde carbonyl carbon.

| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| 2-methyl-2H-1,2,3-triazole-4-carbaldehyde | N-CH₃: ~4.2-4.4 (singlet, 3H)C5-H: ~8.2-8.4 (singlet, 1H)CHO: ~10.0-10.2 (singlet, 1H) | N-CH₃: ~40-42C4: ~145-147C5: ~135-137CHO: ~184-186 |

| 1-methyl-1H-1,2,3-triazole-4-carbaldehyde | N-CH₃: ~4.0-4.2 (singlet, 3H)C5-H: ~8.5-8.7 (singlet, 1H)CHO: ~10.1-10.3 (singlet, 1H) | N-CH₃: ~35-37C4: ~147-149C5: ~125-127CHO: ~185-187 |

Note: These are predicted values based on related structures and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

For unequivocal structure determination, two-dimensional (2D) NMR experiments are invaluable. A ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment can directly probe the connectivity between the N-methyl protons and the nitrogen atoms of the triazole ring, providing definitive proof of the N2-methylation.[4]

Sources

Technical Profile: 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

Executive Summary

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 99651-37-3) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a strategic intermediate for introducing the 1,2,4-triazole moiety—a proven bioisostere for amide and ester bonds—into pharmaceutical scaffolds. Its aldehyde functionality at the C-5 position allows for versatile downstream diversification, including reductive aminations, olefinations, and heterocycle ring formations. This compound is particularly relevant in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other nuclear hormone receptor-targeting agents.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The physicochemical profile of CAS 99651-37-3 is defined by the electron-deficient nature of the triazole ring combined with the reactive electrophilic center of the aldehyde.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde |

| Synonyms | 2-Methyl-1,2,4-triazole-3-carbaldehyde; 1-Methyl-5-formyl-1,2,4-triazole |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Appearance | Pale yellow liquid to low-melting solid (dependent on purity) |

| Boiling Point | 50–70 °C (at reduced pressure, typically 0.5 mmHg) |

| Density | ~1.31 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO, Methanol, DCM, THF; Sparingly soluble in water |

| pKa | ~1.38 (Conjugate acid of triazole ring) |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C |

Synthesis & Manufacturing Protocol

Methodology: C-5 Lithiation-Formylation Strategy

The most authoritative and scalable route to CAS 99651-37-3 utilizes the inherent acidity of the C-5 proton in 1-methyl-1,2,4-triazole. This protocol avoids the use of unstable diazonium intermediates often found in alternative triazole syntheses.

Reaction Mechanism & Pathway

The synthesis relies on the regioselective deprotonation of 1-methyl-1,2,4-triazole using n-butyllithium (n-BuLi). The inductive effect of the N-4 nitrogen renders the C-5 proton significantly more acidic than the C-3 proton, ensuring high regioselectivity at cryogenic temperatures.

Figure 1: Regioselective C-5 lithiation and formylation pathway for the synthesis of CAS 99651-37-3.

Detailed Experimental Protocol

Safety Note: n-Butyllithium is pyrophoric. All operations must be conducted under a strictly anhydrous Argon atmosphere.

-

Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush continuously with Argon.

-

Solvation: Charge the flask with 1-methyl-1,2,4-triazole (10.0 g, 120 mmol) and anhydrous Tetrahydrofuran (THF, 200 mL) .

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize.

-

Lithiation: Add n-Butyllithium (2.5 M in hexanes, 53 mL, 132 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.

-

Insight: A slight excess (1.1 eq) ensures complete deprotonation. The solution typically turns yellow/orange, indicating the formation of the lithiated species.

-

-

Equilibration: Stir at -78°C for 1 hour to ensure complete formation of the C-5 anion.

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 11.2 mL, 144 mmol) dropwise.

-

Insight: DMF acts as the formyl source.[2] The reaction forms a stable hemiaminal lithium salt intermediate.

-

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quenching: Quench the reaction by adding saturated aqueous NH₄Cl (50 mL) followed by 10% HCl to adjust pH to ~4–5. This hydrolyzes the intermediate to the aldehyde.

-

Workup: Extract with Ethyl Acetate (3 x 100 mL) . Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue via vacuum distillation (bp 60–65°C @ 0.5 mmHg) or flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Applications in Medicinal Chemistry

The 1-methyl-1,2,4-triazole-5-carbaldehyde scaffold is a versatile "warhead" carrier and linker.

Functionalization Logic

The aldehyde group is highly reactive, allowing for rapid diversification:

-

Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines, common in kinase inhibitor design.

-

Schiff Base Formation: Condensation with hydrazines or hydroxylamines generates stable linkers found in antifungal agents.

-

Olefination: Wittig or Horner-Wadsworth-Emmons reactions extend the carbon chain, linking the triazole to other pharmacophores.

Figure 2: Divergent synthesis map demonstrating the utility of the aldehyde handle.

Biological Significance

The 1,2,4-triazole ring acts as a bioisostere for the amide bond , offering improved metabolic stability and hydrogen bonding capabilities without the hydrolytic liability of peptides. It is a key motif in:

-

PARP Inhibitors: Analogs of Talazoparib utilize the triazole core to anchor the molecule within the enzyme's active site.

-

Antifungals: Triazoles inhibit CYP51 (lanosterol 14α-demethylase).

Analytical Characterization Standards

To validate the identity of synthesized CAS 99651-37-3, the following spectral signatures must be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.05 ppm (s, 1H): Characteristic aldehyde proton (-CH O).

-

δ 8.05 ppm (s, 1H): Triazole ring proton at C-3.

-

δ 4.20 ppm (s, 3H): N-Methyl group (-N-CH ₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected peaks at ~178 ppm (C=O), ~150 ppm (C-3), ~145 ppm (C-5), and ~36 ppm (N-Me).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺ = 112.1 m/z.

-

Handling, Stability, and Safety

-

Stability: The aldehyde is prone to air oxidation to the corresponding carboxylic acid (1-methyl-1,2,4-triazole-5-carboxylic acid). It must be stored under inert gas.

-

Thermal Sensitivity: Avoid prolonged heating above 100°C during processing to prevent self-condensation or decomposition.

-

Safety: The compound is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. In case of contact, flush with copious water.

References

-

Organic Chemistry Portal . (n.d.). Synthesis of 1,2,4-Triazoles. Retrieved from [Link]

-

American Elements . (n.d.). 1-methyl-1H-1,2,4-triazole-5-carbaldehyde Technical Data. Retrieved from [Link][3]

-

Frontiers in Chemistry . (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

Sources

physical and chemical characteristics of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Profile of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. While specific experimental data for this exact isomer is limited, this document synthesizes information from closely related analogs and foundational principles of organic chemistry to present a detailed profile. We will explore its molecular structure, propose a robust synthetic pathway with mechanistic insights, predict its physicochemical and spectroscopic properties, and discuss its chemical reactivity and stability. The guide culminates in an evaluation of its potential applications as a versatile synthetic building block for the development of novel pharmaceuticals and functional materials, providing researchers and drug development professionals with a foundational understanding of this valuable compound.

Introduction to the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern heterocyclic chemistry, prized for its unique combination of chemical stability, synthetic accessibility, and potent biological activity.[1] Triazoles are remarkably stable to a wide range of conditions, including thermal stress, acidic and basic hydrolysis, and oxidative or reductive environments.[2] This inherent stability, coupled with a significant dipole moment and capacity for hydrogen bonding, makes the 1,2,3-triazole moiety an excellent bioisostere for amide bonds, contributing to its prevalence in clinically approved drugs.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[4][5]

The subject of this guide, 2-methyl-2H-1,2,3-triazole-4-carbaldehyde, is a specific, less common N2-substituted isomer. The presence of the aldehyde functional group at the C4 position introduces a highly versatile chemical handle, enabling a multitude of subsequent chemical transformations.[6] This makes the compound a valuable intermediate for generating libraries of complex molecules for drug discovery and for creating functionalized materials.[4] This document aims to provide a predictive yet scientifically grounded overview to facilitate its synthesis and application in research.

Proposed Synthesis and Mechanistic Rationale

Direct, regioselective synthesis of N2-substituted 1,2,3-triazoles can be challenging compared to their N1-substituted counterparts. However, leveraging multi-component reaction strategies provides a plausible and efficient route. A proposed pathway involves a copper-catalyzed three-component reaction to generate a 2-hydroxymethyl-2H-1,2,3-triazole intermediate, followed by a selective oxidation to yield the target carbaldehyde.

Caption: Proposed two-step synthetic workflow.

Protocol 2.1: Proposed Synthesis via Oxidation of a Triazolyl-Methanol Intermediate

This protocol is adapted from established methods for the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles.[2][7]

Step 1: Synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

-

Reaction Setup: To a solution of propargyl alcohol (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., 1,4-dioxane), add sodium azide (1.1 eq) and an aqueous solution of formaldehyde (37%, 1.2 eq).

-

Catalyst Preparation: In a separate flask, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq) in water and adding sodium ascorbate (0.10 eq) until the blue color disappears, indicating the formation of Cu(I).

-

Cycloaddition: Add the catalyst solution to the main reaction mixture. The reaction is typically stirred at room temperature.

-

Causality: The use of a copper(I) catalyst is critical for the Huisgen [3+2] cycloaddition. It activates the terminal alkyne, ensuring high regioselectivity for the 1,4-disubstituted triazole intermediate. Formaldehyde acts as the electrophile that alkylates the N2 position of the newly formed triazole ring in situ, a process favored under these conditions.[2][7]

-

-

Workup and Isolation: Upon reaction completion (monitored by TLC or LC-MS), the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Purification by column chromatography yields the intermediate alcohol.

Step 2: Oxidation to 2-methyl-2H-1,2,3-triazole-4-carbaldehyde

-

Reaction Setup: Dissolve the intermediate alcohol from Step 1 in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Oxidation: Add a mild oxidizing agent like manganese dioxide (MnO₂) (excess, ~5-10 eq) or pyridinium chlorochromate (PCC) (1.5 eq). The reaction is stirred at room temperature.

-

Causality: A mild oxidant is chosen to selectively convert the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the stable triazole ring. MnO₂ is an excellent choice for oxidizing allylic/benzylic-type alcohols, and the triazolyl-methanol fits this substrate class.

-

-

Workup and Isolation: After the reaction is complete, the solid oxidant is removed by filtration (e.g., through a pad of Celite). The filtrate is concentrated, and the resulting crude product is purified, potentially by column chromatography or sublimation, to yield the final compound.[8]

Physicochemical Characteristics

Table 3.1: Predicted Physical and Chemical Properties

| Property | Predicted Value / Description | Rationale / Source |

|---|---|---|

| Molecular Formula | C₄H₅N₃O | - |

| Molecular Weight | 111.10 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on related triazole aldehydes. |

| Boiling Point | ~50-70 °C (Predicted) | Based on the isomeric 2-methyl-2H-[1][4][9]triazole-3-carbaldehyde.[10] The compound may be volatile.[8] |

| Density | ~1.3 g/cm³ (Predicted) | Based on the isomeric 2-methyl-2H-[1][4][9]triazole-3-carbaldehyde.[10] |

| pKa | ~1.4 (Predicted) | Based on the isomeric 2-methyl-2H-[1][4][9]triazole-3-carbaldehyde, referring to the protonated form.[10] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, MeOH, Dioxane) and moderately soluble in water. | The presence of the polar aldehyde and triazole ring should confer solubility in polar media.[8] |

Structural and Conformational Analysis

The core of the molecule is the five-membered 1,2,3-triazole ring. Based on crystallographic studies of similar compounds like methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, the entire heterocyclic ring system, along with its substituents, is expected to be nearly planar.[9][11] This planarity is a key feature influencing how the molecule packs in a solid state and interacts with biological targets. The methyl group at the N2 position and the electron-withdrawing carbaldehyde group at the C4 position significantly influence the electronic distribution and reactivity of the ring.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of the title compound.

Caption: Molecular structure with key protons labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be simple and diagnostic.

-

A singlet for the aldehyde proton (Hₐ ) at ~9.8-10.2 ppm, deshielded by the carbonyl group.

-

A singlet for the triazole ring proton (Hₑ ) at ~8.0-8.5 ppm.

-

A singlet for the N-methyl protons (Hₐ ) at ~4.0-4.3 ppm, deshielded by the attachment to the electronegative nitrogen atom within the aromatic ring.

-

-

¹³C NMR: The carbon spectrum will confirm the key functional groups.

-

A signal for the aldehyde carbonyl carbon at ~185-195 ppm.

-

Two signals for the triazole ring carbons, with the C4 (attached to the aldehyde) being more downfield (~145-150 ppm) than the C5.

-

A signal for the N-methyl carbon at ~40-45 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the core functional groups.

-

A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

-

Medium intensity bands in the 1400-1600 cm⁻¹ region associated with C=N and N=N stretching vibrations of the triazole ring.

-

Bands in the 2900-3000 cm⁻¹ region for C-H stretching of the methyl group and a weaker band around 2720-2820 cm⁻¹ characteristic of the aldehyde C-H stretch.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and formula.

-

Exact Mass: 111.0433 Da.

-

Molecular Ion: A prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observed at m/z 111 or 112, respectively.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of CO (28 Da) from the aldehyde and cleavage of the methyl group (15 Da).

Table 4.1: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Aldehyde-H | ~9.8-10.2 ppm (s, 1H) |

| Triazole-H | ~8.0-8.5 ppm (s, 1H) | |

| N-CH₃ | ~4.0-4.3 ppm (s, 3H) | |

| ¹³C NMR | C=O | ~185-195 ppm |

| C4-Triazole | ~145-150 ppm | |

| IR | C=O Stretch | 1700-1720 cm⁻¹ |

| C-H (Aldehyde) | 2720-2820 cm⁻¹ |

| MS | [M+H]⁺ | m/z = 112 |

Chemical Reactivity and Stability

The reactivity profile is dominated by the aldehyde group, while the triazole core provides a stable scaffold.

Stability

The 1,2,3-triazole ring is known for its exceptional stability, rendering the molecule resistant to degradation by many common reagents, heat, and mild acids/bases.[2] The primary point of reactivity and potential instability is the aldehyde functional group, which can be susceptible to oxidation upon prolonged exposure to air.

Reactivity of the Aldehyde Group

The aldehyde is a gateway to a vast array of chemical derivatives. Its electrophilic carbon is susceptible to nucleophilic attack, and the adjacent proton is not acidic.

Caption: Key reaction pathways of the aldehyde group.

-

Oxidation: Can be readily oxidized to the corresponding 2-methyl-2H-1,2,3-triazole-4-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Selective reduction with sodium borohydride (NaBH₄) will yield the (2-methyl-2H-1,2,3-triazol-4-yl)methanol precursor.

-

Reductive Amination: This powerful reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) provides a direct route to N-substituted aminomethyl-triazoles, a common motif in bioactive compounds.

-

Condensation Reactions: Reacts with primary amines to form Schiff bases (imines), which can be valuable ligands in coordination chemistry or intermediates for further reactions.[6]

-

Wittig Reaction: Undergoes the Wittig reaction with phosphorus ylides to form vinyl-substituted triazoles, enabling carbon-carbon bond formation.

Potential Applications in Research and Drug Development

The combination of a stable, bio-active triazole core with a versatile aldehyde handle makes 2-methyl-2H-1,2,3-triazole-4-carbaldehyde a highly valuable platform molecule.

-

Scaffold for Medicinal Chemistry: It is an ideal starting point for generating compound libraries. Through reactions like reductive amination and Wittig olefination, a diverse range of substituents can be introduced, allowing for systematic structure-activity relationship (SAR) studies.[8]

-

Intermediate for Bioactive Agents: Given the known antifungal, anticancer, and antituberculosis activities of many triazole derivatives, this compound is a key intermediate for synthesizing novel therapeutic candidates.[3][8]

-

Ligand Development: The triazole nitrogen atoms and the aldehyde's ability to form imines make it a candidate for developing novel ligands for catalysis and metal-organic frameworks (MOFs).[6]

Conclusion

2-methyl-2H-1,2,3-triazole-4-carbaldehyde represents a promising yet underexplored heterocyclic building block. While this guide relies on predictive data and insights from analogous structures, it establishes a solid foundation for its future investigation. The proposed synthetic route is robust and based on well-established chemical principles. Its predicted physicochemical properties, spectroscopic signatures, and chemical reactivity profile highlight its potential as a stable and versatile intermediate. For researchers in drug discovery and materials science, this compound offers a strategic entry point for the development of novel molecules with tailored biological or physical properties.

References

-

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC - NIH. Available at: [Link]

-

1,2,4-Triazole - Wikipedia. Available at: [Link]

-

Synthesis of 2H-1,2,3-triazole by Buchwald's method - ResearchGate. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available at: [Link]

-

Synthesis of 2H-1,2,3-triazoles - Organic Chemistry Portal. Available at: [Link]

-

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PubMed. Available at: [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - ResearchGate. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]

-

(PDF) Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent... - ResearchGate. Available at: [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of... - Lirias. Available at: [Link]

-

1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O - PubChem. Available at: [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. Available at: [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - ResearchGate. Available at: [Link]

-

1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents... - IJPSDR. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available at: [Link]

-

Synthetic Trends Followed for the Development of 1,2,3-Triazole - IT Medical Team. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. itmedicalteam.pl [itmedicalteam.pl]

- 4. chemimpex.com [chemimpex.com]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methyl-2H-[1,2,4]triazole-3-carbaldehyde | 99651-37-3 [chemicalbook.com]

- 11. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability and Reactivity of 2-Methyl-2H-1,2,3-Triazole-4-Carbaldehyde

This technical guide details the stability, reactivity, and synthetic protocols for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde . It is designed for medicinal chemists and process engineers requiring high-fidelity data on this specific regioisomer, which is distinct from its common 1-methyl analogue.

Executive Summary & Structural Analysis

2-Methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 27991-62-4, generic for 2-alkyl) represents a privileged scaffold in drug discovery, offering a bioisostere for amide or ester linkages with significantly improved metabolic stability.

Unlike the 1-substituted isomers, the 2-substituted 1,2,3-triazole core possesses unique electronic properties driven by its

Electronic Profile

-

Aromaticity: The 2-methyl isomer retains high aromatic stabilization energy (approx. 24 kcal/mol).

-

Dipole Moment: Low polarity compared to the 1-methyl isomer due to the symmetric cancellation of nitrogen lone pair vectors.

-

Reactivity Node: The C4-aldehyde is the primary electrophilic handle, while the C5-proton is weakly acidic (

), allowing for selective functionalization under specific conditions.

Synthesis & Regioselectivity

The synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is non-trivial due to the thermodynamic competition between N1 and N2 alkylation. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted products, accessing the 2,4-disubstituted pattern requires electrophilic alkylation under thermodynamic control.

Mechanism of Regioselectivity

Alkylation of 1,2,3-triazole anions typically yields a mixture of N1 and N2 isomers. However, N2-alkylation is favored under specific conditions due to the preservation of the "pyrazole-like" aromatic sextet in the transition state, whereas N1-alkylation disrupts this symmetry.

Figure 1: Regioselective alkylation pathway. The use of polar aprotic solvents (DMF) and carbonate bases shifts the ratio significantly toward the desired 2-methyl isomer.

Stability Profile

The 2-methyl-2H-1,2,3-triazole core exhibits superior stability compared to many other five-membered heterocycles.

| Parameter | Stability Assessment | Notes |

| Thermal | High | Stable up to >200°C. Resistant to flash vacuum pyrolysis conditions that degrade 1,2,4-triazoles. |

| Hydrolytic | Excellent | The ring is inert to aqueous acid (6M HCl, 100°C) and base (6M NaOH, 100°C). The aldehyde group is the limiting factor (susceptible to hydration/oxidation).[1] |

| Oxidative | Good | The triazole ring survives KMnO4 and Jones oxidation conditions used to convert the aldehyde to carboxylic acid.[1] |

| Photolytic | Moderate | 2H-triazoles can undergo ring opening to diazo compounds under intense UV irradiation ( |

Reactivity & Transformations

The reactivity of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is dominated by the carbonyl group. The electron-deficient nature of the triazole ring (acting as an electron-withdrawing group,

Key Transformation Pathways

Figure 2: Reactivity landscape. The solid lines represent standard, high-yield transformations. The dashed line (C-H activation) represents a challenging transformation requiring specific conditions.[1]

Detailed Reaction Classes[1]

-

Reductive Amination (Drug Synthesis):

-

Reagents: Sodium triacetoxyborohydride (STAB), DCE, catalytic AcOH.

-

Insight: The triazole ring does not interfere with the iminium ion formation.[1] The electron-withdrawing nature of the triazole accelerates the initial condensation step.

-

Application: Synthesis of triazole-methyl-amine linkers common in kinase inhibitors.

-

-

Oxidation:

-

Reagents: Pinnick oxidation (NaClO2, NaH2PO4) is preferred over KMnO4 to avoid over-oxidation or ring degradation issues at extreme pH.

-

Product: 2-methyl-2H-1,2,3-triazole-4-carboxylic acid (

).

-

-

C5-Lithiation (Advanced):

-

Protocol: Treatment with n-BuLi at -78°C leads to lithiation at the C5 position.

-

Caution: The aldehyde must be protected (e.g., as an acetal) prior to lithiation to prevent nucleophilic attack at the carbonyl. This allows for the introduction of halogens or alkyl groups at C5.[1]

-

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde

This protocol utilizes the alkylation of the commercially available 1,2,3-triazole-4-carbaldehyde diethyl acetal, followed by hydrolysis.

Materials:

-

1,2,3-Triazole-4-carbaldehyde diethyl acetal (10 mmol)

-

Methyl Iodide (12 mmol)[1]

-

Potassium Carbonate (anhydrous, 15 mmol)

-

DMF (Dry, 20 mL)

Step-by-Step:

-

Alkylation: Dissolve the acetal in dry DMF under Argon. Add

and stir for 15 min. -

Addition: Add MeI dropwise at 0°C. Allow to warm to RT and stir for 12 hours.

-

Workup: Pour into ice water (100 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine (5x) to remove DMF.[1] Dry over

.[1] -

Purification (Critical): The crude contains both N1 and N2 isomers.[1] Purify via flash chromatography (Hexane/EtOAc gradient). The 2-methyl isomer (major) is typically less polar (higher

) than the 1-methyl isomer due to its lower dipole moment. -

Hydrolysis: Dissolve the purified acetal in THF (10 mL) and 1M HCl (10 mL). Stir at RT for 2 hours. Neutralize with

, extract with DCM, and concentrate to yield the aldehyde.

Validation Criteria:

-

1H NMR (CDCl3): Look for the N-Me singlet.

-

2-Methyl Isomer:

ppm (N-Me), -

1-Methyl Isomer:

ppm (N-Me),

-

-

Appearance: White to off-white crystalline solid or oil.

Protocol B: Reductive Amination (General)

-

Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE.

-

Add AcOH (1.5 eq) and stir for 30 min.

-

Add

(1.5 eq) and stir overnight. -

Quench with sat.

.

References

-

Regioselective Alkylation of 1,2,3-Triazoles

-

Electronic Properties of Triazoles

-

General Reactivity of 1,2,3-Triazoles

Sources

- 1. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

discovery and history of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde

The following technical guide details the discovery, synthetic evolution, and pharmaceutical utility of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde .

Synthetic Evolution and Utility of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde[1]

Executive Summary: The "Non-Click" Triazole

In the era of "Click Chemistry," the 1,4-disubstituted 1,2,3-triazole (N1-isomer) has dominated chemical space due to the ease of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] However, the 2-substituted 1,2,3-triazole (N2-isomer) —specifically 2-methyl-2H-1,2,3-triazole-4-carbaldehyde —has emerged as a distinct, pharmacologically superior pharmacophore.[2]

Unlike its N1-counterpart, the N2-isomer cannot be synthesized via standard Click chemistry.[2][1] It offers unique electronic properties, higher metabolic stability, and a dipole moment vector that often improves membrane permeability in drug candidates.[1] This guide explores the "Regioselectivity Challenge" that defined its history and the modern "Dibromo-Strategy" that enables its scalable production.[2][1]

Historical Genesis & The Regioselectivity Problem

2.1 Early Triazole Chemistry (1890s–1950s)

The history of 1,2,3-triazoles dates back to von Pechmann and Dimroth in the late 19th century.[1] Early synthesis involved the thermal cycloaddition of azides and alkynes (Huisgen cycloaddition), which invariably produced a ~1:1 mixture of 1,4- and 1,5-isomers.[1]

2.2 The Alkylation Dilemma

Direct alkylation of the parent 1,2,3-triazole ring was the first method attempted to introduce methyl groups.[1] However, tautomeric equilibrium favors the N1/N3 positions.[1]

-

Thermodynamic Control: Favors N2-alkylation (due to the aromatic sextet preservation and symmetry).[2][1]

For decades, isolating pure 2-methyl-2H-1,2,3-triazole-4-carbaldehyde was a purification nightmare, requiring tedious fractional distillation to separate it from the N1-isomer.[2]

Synthetic Evolution: The "Dibromo" Breakthrough

The field shifted when researchers discovered that steric bulk and halogenation could steer regioselectivity.[1] The modern "Gold Standard" synthesis does not start with the aldehyde; it builds the N2-methyl core first using a halogenated precursor.[2][1]

3.1 The Self-Validating Protocol (The "Dibromo Strategy")

This route guarantees N2-selectivity (>95%) by blocking the C4 and C5 positions and exploiting the electronic repulsion at N1/N3.[2][1]

Mechanism of Selectivity:

-

Precursor: 4,5-Dibromo-1,2,3-triazole.[1]

-

Alkylation: The bulky bromine atoms at C4 and C5 sterically hinder the N1/N3 positions, forcing the methyl group to the less hindered N2 position.[1]

-

Functionalization: A halogen-lithium exchange (using

-PrMgCl) selectively lithiates the C4 position, which is then quenched with DMF to install the aldehyde.[1]

3.2 Visualizing the Pathway

The following logic flow illustrates the divergence between "Click" (N1) and "Dibromo" (N2) strategies.

Figure 1: Divergent synthetic pathways. The lower branch ("Dibromo Strategy") is the only reliable route to the target aldehyde.[1]

Technical Protocol: Synthesis of CAS 1104078-88-7

Note: This protocol synthesizes the 5-bromo derivative first, which is often the direct precursor to the aldehyde via formylation.[2]

Reagents:

-

4,5-Dibromo-1,2,3-triazole (Starting Material)[1]

-

Iodomethane (MeI)[1]

-

Potassium Carbonate (

)[1] -

Isopropylmagnesium Chloride (

-PrMgCl, 2M in THF)[1][3][4] -

N,N-Dimethylformamide (DMF)[1]

Step-by-Step Methodology:

| Step | Operation | Critical Parameter (Why?) |

| 1. Alkylation | Dissolve 4,5-dibromo-1,2,3-triazole in DMF. Add | Steric Steering: The bromines force the methyl to N2.[1] Low temp prevents over-alkylation. |

| 2.[1] Isolation | Aqueous workup (EtOAc/H2O).[1] Dry over | Purity Check: N2-isomer is usually a solid; N1-isomer (minor) is oil.[2][1] Recrystallize if needed. |

| 3. Metalation | Dissolve 4,5-dibromo-2-methyl-triazole in anhydrous THF. Cool to -40°C . Add | Temp Control: -40°C is critical. Higher temps cause "halogen dance" or elimination.[1] |

| 4. Formylation | Stir for 30 min (formation of Grignard species). Add dry DMF (5.0 eq). Warm to RT. | Quenching: DMF acts as the formyl source.[1] Excess DMF ensures complete conversion.[1] |

| 5. Hydrolysis | Quench with sat. | pH Sensitivity: The aldehyde is stable, but avoid strong acids/bases during workup.[1] |

Yield Expectation: 65–75% overall.[1] Characterization:

-

1H NMR (CDCl3):

10.05 (s, 1H, CHO), 8.05 (s, 1H, Triazole-H), 4.25 (s, 3H, N-Me).[1] -

Note: If the 5-bromo is retained, the Triazole-H signal is absent.[2][1]

Pharmaceutical Applications & Case Studies

The 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a "privileged scaffold" in modern medicinal chemistry, serving as a bioisostere for phenyl rings or pyridine moieties.[2]

5.1 Tyk2 and ERK Inhibitors

Recent patents (e.g., WO2023227946A1) utilize this aldehyde to synthesize inhibitors of Tyk2 (Tyrosine Kinase 2) , a target for autoimmune diseases.[1]

-

Role: The aldehyde serves as the electrophile for reductive amination, linking the triazole "head" to a piperazine or amine-based "tail."[1]

-

Benefit: The N2-methyl triazole ring provides a specific hydrogen-bond acceptor profile that differs from the N1-isomer, often improving selectivity against related kinases (JAK1/JAK3).[2][1]

5.2 NorA Efflux Pump Inhibitors

In the fight against MRSA (Methicillin-resistant S. aureus), this aldehyde is used to create inhibitors of the NorA efflux pump .[1]

-

Mechanism: The aldehyde is condensed with hydrazine or amine derivatives to form hydrazones/imines that block the bacterial pump, restoring sensitivity to ciprofloxacin.[1]

5.3 Visualization of Drug Discovery Workflow

Figure 2: The aldehyde acts as a divergent hub for multiple therapeutic classes.[2][1]

References

-

Google Patents. (2023).[1] WO2023227946A1 - Tyk2 inhibitors and uses thereof.[2][1] Retrieved from [1]

-

Organic Chemistry Portal. (2021). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]

-

BioRxiv. (2023).[1] Small molecule inhibitors of the NorA efflux pump. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 63062-88-4|2-Methyl-2H-1,2,3-triazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. WO2023227946A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. WO2023227946A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Monograph: Spectroscopic Profiling of 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde

This technical guide details the spectroscopic characterization of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde , a critical heterocyclic scaffold in medicinal chemistry (e.g., Tyk2 inhibitors, NorA efflux pump inhibitors).

Executive Summary

Compound Identity : 2-methyl-2H-1,2,3-triazole-4-carbaldehyde CAS Registry Number : 1104078-88-7 Molecular Formula : C₄H₅N₃O Molecular Weight : 111.10 g/mol

This guide focuses on the 2-substituted isomer , which is thermodynamically distinct from its 1-substituted counterparts. The 2-methyl-2H-1,2,3-triazole core is highly valued in drug discovery for its metabolic stability and bioisosteric properties. This monograph provides experimental data for the functionalized 5-bromo derivative (a common synthetic checkpoint) and derived characteristics for the parent 5-H scaffold.

Structural Analysis & Synthesis

The 2-methyl isomer possesses

Synthesis Workflow (Grignard Exchange Protocol)

The most robust route to this aldehyde involves a halogen-magnesium exchange on a poly-halogenated precursor, followed by formylation with DMF. This method avoids the regioselectivity issues often seen in direct cyclization.

Figure 1: Regioselective synthesis via Grignard exchange.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

^1H NMR Characterization

The proton NMR spectrum is characterized by three distinct environments: the aldehyde proton (highly deshielded), the triazole ring proton (aromatic region), and the N-methyl group.

Table 1: ^1H NMR Assignments (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| CHO | 9.95 - 10.18 | Singlet (s) | 1H | Characteristic aldehyde proton; deshielded by C=O anisotropy. |

| H-5 | 8.15 - 8.25 * | Singlet (s) | 1H | Triazole ring proton.[1][2] Note: Absent in 5-bromo derivative. |

| N-CH₃ | 4.18 - 4.26 | Singlet (s) | 3H | N2-Methyl group. Distinctly downfield from N1-isomers (~4.0 ppm). |

Reference Standard Validation (5-Bromo Derivative) For quality control, the 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1306610-18-3) is often used as the stable intermediate. Its experimental data is:

-

δ 9.95 (s, 1H) : Aldehyde CHO.

-

Absence of H-5 signal confirms C5 substitution.

^13C NMR Characterization

The carbon spectrum confirms the oxidation state and ring substitution pattern.

Table 2: ^13C NMR Assignments (100 MHz, DMSO-d₆)

| Carbon Type | Shift (δ, ppm) | Assignment |

| C=O | 178.0 - 182.0 | Formyl carbonyl carbon. |

| C-4 | 145.0 - 148.0 | Quaternary triazole carbon (ipso to CHO). |

| C-5 | 135.0 - 138.0 | Triazole CH (or C-Br). |

| N-CH₃ | 42.0 - 44.0 | N-Methyl carbon. |

Mass Spectrometry (MS) & Infrared (IR) Profiling

Mass Spectrometry (LC-MS)

-

Ionization Mode : ESI (Positive)

-

Molecular Ion :

-

Parent (5-H) : m/z 112.1 [M+H]⁺

-

5-Bromo Derivative : m/z 190/192 [M+H]⁺ (shows characteristic 1:1 Br isotope pattern).

-

-

Fragmentation Pathway :

-

Loss of N₂ (28 Da): Common in triazoles, leading to azirine-like species.

-

Loss of CO (28 Da): Characteristic of aldehydes.

-

Infrared Spectroscopy (FT-IR)

-

C=O Stretch : 1690 - 1705 cm⁻¹ (Strong). The conjugation with the triazole ring lowers the frequency slightly compared to aliphatic aldehydes.

-

C=N / C=C Ring Stretch : 1450 - 1550 cm⁻¹ .

-

C-H Stretch (Aldehyde) : 2750 & 2850 cm⁻¹ (Fermi doublet).

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde

Primary Reference for Scaffold Generation

-

Preparation : Dissolve 4,5-dibromo-2-methyl-1,2,3-triazole (1.0 eq) in anhydrous THF under Argon. Cool to -30°C .

-

Exchange : Add i-PrMgCl (1.1 eq, 2M in THF) dropwise. Stir for 1 hour at -30°C to generate the magnesiated intermediate.

-

Formylation : Add anhydrous DMF (5.0 eq) rapidly. Allow the mixture to warm to 0°C over 1 hour.

-

Workup : Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

Purification : Flash chromatography (Hexanes/EtOAc gradient).

-

Yield: Typically 60-75%.

-

Appearance: Off-white solid.[1]

-

Protocol B: Differentiation of Isomers (N1 vs N2)

To ensure the sample is the 2-methyl isomer and not the 1-methyl isomer:

-

Symmetry Check : The 2-methyl isomer is more symmetric. In ^13C NMR, the N-Me signal for N2 isomers typically appears at 40-45 ppm , whereas N1 isomers appear at 35-40 ppm .

-

Stability : The 2-methyl isomer is generally the thermodynamic product and has a lower dipole moment.

References

-

Synthesis of 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde (Intermediate I-9b) . Patent WO2023227946A1. Tyk2 inhibitors and uses thereof. (2023). Link

-

Characterization of 5-(4-chlorophenyl)-2-methyl-2H-1,2,3-triazole-4-carbaldehyde . bioRxiv Preprint. Small molecule inhibitors of the NorA efflux pump. (2023). Link

-

General Synthesis of 2-Substituted Triazoles . Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Link

-

Commercial Data & CAS Verification . ChemicalBook. 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1104078-88-7). Link

Sources

Technical Guide: Solubility Profile of 2-Methyl-2H-1,2,3-Triazole-4-Carbaldehyde

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde . This document is structured for application scientists and researchers requiring precise data for synthesis, purification, and formulation.

Executive Summary & Chemical Identity

2-methyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 27958-71-4) is a functionalized heterocyclic building block.[1][2] Its solubility behavior is governed by the competition between the polar, hydrogen-bond-accepting triazole-aldehyde core and the small hydrophobic methyl group. Unlike its 1H-tautomer counterparts, the 2-methyl isomer is "fixed" (non-tautomerizable), resulting in a distinct lipophilicity profile that favors moderately polar organic solvents while maintaining partial water solubility.

Physicochemical Drivers of Solubility

-

Dipole Moment: High. The triazole ring and the orthogonal aldehyde carbonyl create a strong dipole, favoring polar aprotic solvents (DMSO, DMF).

-

Hydrogen Bonding:

-

Donors (HBD): 0 (No N-H or O-H bonds).

-

Acceptors (HBA): 4 (3 ring nitrogens + 1 carbonyl oxygen).

-

Implication: Highly soluble in protic solvents (alcohols, water) capable of donating hydrogen bonds to the triazole nitrogens.

-

-

Lipophilicity (cLogP): Estimated ~0.5 – 0.8. This "Goldilocks" zone indicates amphiphilic character—soluble in both organic media (DCM, EtOAc) and aqueous buffers, necessitating careful solvent selection for extraction.

The Solubility Landscape

The following data categorizes solvents by their interaction mechanism with the substrate.

Table 1: Solubility Profile & Application Suitability

| Solvent Class | Specific Solvents | Solubility Rating | Primary Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Extraction, Chromatography | Preferred solvent for liquid-liquid extraction from aqueous layers. |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>200 mg/mL) | Reaction Medium, Library Storage | Hard to remove; use only if reaction requires high T or specific catalysis. |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (50–100 mg/mL) | Chromatography, Crystallization | Ideal "Good" solvent for recrystallization pairs. |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Recrystallization | High solubility at boiling; moderate/low at -20°C. Best for purification. |

| Ethers | THF, 1,4-Dioxane | Good | Reaction Medium | Compatible with hydride reductions (e.g., NaBH4). |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor/Insoluble (<1 mg/mL) | Anti-solvent | Use to crash out the product from EtOAc or DCM solutions. |

| Aqueous | Water, PBS (pH 7.[3]4) | Moderate/Sparingly | Bioconjugation | Solubility improves with heat; co-solvents (DMSO) often needed for bio-assays. |

Experimental Protocols

Protocol A: Quantitative Solubility Determination (HPLC Method)

Objective: Determine exact saturation limit in a specific solvent.

-

Preparation: Add excess solid 2-methyl-2H-1,2,3-triazole-4-carbaldehyde (approx. 20 mg) to 1 mL of the target solvent in a sealed HPLC vial.

-

Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C.

-

Saturation: Shake at constant temperature (25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (prevents undissolved micro-particles from entering column).

-

Quantification: Inject 5 µL into HPLC (C18 Column, Water/Acetonitrile gradient). Compare peak area against a pre-calibrated standard curve (0.1 – 1.0 mg/mL).

Protocol B: Purification via Solvent-Pair Recrystallization

Objective: Purify crude material using solubility differentials.

-

Solvent Pair: Ethyl Acetate (Good Solvent) / Hexanes (Anti-Solvent).

-

Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.

-

Clarification: If insoluble particulates remain, hot-filter through a glass frit.

-

Nucleation: Remove from heat. Add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Crystallization: Add 1-2 drops of Ethyl Acetate to clear the solution, then let it stand at Room Temperature (RT) for 2 hours. Move to 4°C overnight.

-

Harvest: Filter crystals and wash with cold 10% EtOAc in Hexanes.

Decision Logic for Solvent Selection

The following diagrams illustrate the logical flow for selecting solvents based on the experimental goal (Reaction vs. Purification).

Diagram 1: Solvent Selection Workflow

Figure 1: Decision tree for selecting the optimal solvent system based on process requirements (Reaction kinetics vs. Product isolation).

Critical Applications & Reactivity

Understanding solubility is prerequisite to exploiting the reactivity of the aldehyde group.

-

Schiff Base Formation (Reductive Amination):

-

Solvent Choice:Methanol or DCE (Dichloroethane) .

-

Rationale: Methanol solubilizes both the triazole-aldehyde and the amine, facilitating imine formation. DCE is preferred if using STAB (Sodium Triacetoxyborohydride) as the reducing agent, as it tolerates the hydride better than protic solvents.

-

-

Click Chemistry (CuAAC) Precursor:

-

Solvent Choice:t-Butanol / Water (1:1) .

-

Rationale: Although the triazole ring is already formed, this compound is often used to couple to other "Click" reagents. The 2-methyl derivative is sufficiently soluble in this aqueous mixture to allow homogeneous conjugation reactions.

-

Diagram 2: Recrystallization Phase Diagram Logic

Figure 2: Step-by-step purification workflow utilizing the solubility differential between Ethyl Acetate and Hexanes.

References

-

PubChem. Compound Summary: 1H-1,2,3-triazole-4-carbaldehyde (Isomer Analog Data).[1] National Library of Medicine. [Link]

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (Authoritative text on solvent polarity and solubility parameters).

Sources

The Synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde: A Detailed Guide for Chemical Researchers

The 2-methyl-2H-1,2,3-triazole-4-carbaldehyde scaffold is a valuable building block in medicinal chemistry and drug development, offering a unique constellation of electronic and steric properties. Its derivatives have been explored for a range of biological activities, making a reliable and well-documented synthetic protocol essential for researchers in the field. This guide provides a comprehensive overview of a robust laboratory-scale preparation of this important intermediate, focusing on the underlying chemical principles, detailed experimental procedures, and rigorous characterization of the final product.

The synthetic strategy outlined herein proceeds via a two-step sequence, commencing with the regioselective methylation of a commercially available precursor, followed by the reduction of the ester functionality to the corresponding primary alcohol. The final step involves the mild oxidation of this alcohol to the target aldehyde. This approach was designed to maximize yield and purity while utilizing readily accessible reagents and standard laboratory techniques.

I. Synthetic Strategy and Mechanistic Considerations

The overall synthetic pathway is depicted below. The initial challenge in this synthesis is the regioselective methylation of the triazole ring. Alkylation of NH-1,2,3-triazoles can lead to a mixture of N1 and N2 substituted isomers.[1] While the thermodynamic product is often the N2-substituted triazole due to reduced steric hindrance, the kinetic product can vary depending on the reaction conditions. Our protocol is optimized to favor the desired N2-methylated product, which is then carried forward.

The subsequent reduction of the methyl ester to a primary alcohol is a standard transformation, for which Lithium Aluminium Hydride (LiAlH₄) is a potent and effective reagent. The final step, the oxidation of the primary alcohol to the aldehyde, requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Here, we will focus on the use of Dess-Martin Periodinane (DMP), a hypervalent iodine reagent known for its high efficiency and chemoselectivity in oxidizing primary alcohols to aldehydes under neutral conditions.[2]

II. Experimental Protocols

A. Step 1: Synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol

This initial step involves the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate followed by the reduction of the resulting ester to the desired alcohol.

Part 1a: Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate

This procedure is adapted from the methylation of similar triazole systems.[3]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 1H-1,2,3-triazole-4-carboxylate | 127.10 | 2.0 g | 15.7 |

| Methyl Iodide (MeI) | 141.94 | 1.1 mL | 17.3 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.6 g | 18.8 |

| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |

Protocol:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Methyl 1H-1,2,3-triazole-4-carboxylate (2.0 g, 15.7 mmol) and anhydrous Dimethylformamide (DMF, 20 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add potassium carbonate (2.6 g, 18.8 mmol) to the stirred solution.

-

Slowly add methyl iodide (1.1 mL, 17.3 mmol) dropwise over 5 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will be a mixture of N1 and N2 methylated isomers. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.

Part 1b: Reduction of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

This reduction utilizes the powerful hydride donor, LiAlH₄.[4][5]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | 141.12 | 1.0 g | 7.08 |

| Lithium Aluminium Hydride (LiAlH₄) | 37.95 | 0.32 g | 8.49 |

| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |

| Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) | - | - | - |

| Dilute Sulfuric Acid (1 M) | - | - | - |

Protocol:

-

To a dry 100 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of Lithium Aluminium Hydride (0.32 g, 8.49 mmol) in anhydrous THF (15 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate (1.0 g, 7.08 mmol) in anhydrous THF (15 mL) and add it to the dropping funnel.

-

Add the ester solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.

-

Carefully quench the reaction by the sequential dropwise addition of water (0.32 mL), 15% aqueous NaOH (0.32 mL), and then water again (0.96 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield (2-methyl-2H-1,2,3-triazol-4-yl)methanol as a crude product, which can be used in the next step without further purification if of sufficient purity, or purified by column chromatography if necessary.

Workflow for the Synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanol:

B. Step 2: Oxidation of (2-methyl-2H-1,2,3-triazol-4-yl)methanol to 2-methyl-2H-1,2,3-triazole-4-carbaldehyde

This final step employs the Dess-Martin Periodinane (DMP) for a mild and selective oxidation.[2]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (2-methyl-2H-1,2,3-triazol-4-yl)methanol | 113.12 | 0.5 g | 4.42 |

| Dess-Martin Periodinane (DMP) | 424.14 | 2.25 g | 5.30 |

| Anhydrous Dichloromethane (DCM) | - | 25 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Sodium Thiosulfate | - | - | - |

Protocol:

-

To a dry 100 mL round-bottom flask with a magnetic stir bar, dissolve (2-methyl-2H-1,2,3-triazol-4-yl)methanol (0.5 g, 4.42 mmol) in anhydrous DCM (25 mL).

-

Add Dess-Martin Periodinane (2.25 g, 5.30 mmol) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM (25 mL).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (to reduce unreacted DMP).

-

Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Workflow for the Oxidation Step:

III. Characterization of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₄H₅N₃O |

| Molar Mass | 111.10 g/mol |

| Appearance | Expected to be a solid or oil |

| Boiling Point | Predicted to be in the range of 50-70 °C |

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.0-10.2 ppm (s, 1H, -CHO)

-

δ ~8.0-8.2 ppm (s, 1H, triazole-H)

-

δ ~4.2-4.4 ppm (s, 3H, N-CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~185 ppm (-CHO)

-

δ ~148 ppm (C4 of triazole)

-

δ ~125 ppm (C5 of triazole)

-

δ ~40 ppm (N-CH₃)

-

-

Mass Spectrometry (ESI+): m/z = 112.05 [M+H]⁺

IV. Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published chemical transformations. The methylation of N-heterocycles, the reduction of esters with LiAlH₄, and the oxidation of primary alcohols with Dess-Martin Periodinane are all standard procedures in organic synthesis. The successful synthesis is validated at each stage through TLC monitoring and confirmed at the end by comprehensive spectroscopic analysis of the purified product. The expected NMR chemical shifts are based on known data for similar triazole structures and provide a clear benchmark for product identification.[6]

V. Conclusion

This guide provides a detailed and reliable protocol for the laboratory synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde. By following these procedures, researchers in drug discovery and organic synthesis can confidently prepare this valuable building block for their research endeavors. The emphasis on mechanistic understanding and detailed, step-by-step instructions is intended to empower scientists to successfully replicate and, if necessary, adapt these methods for their specific needs.

References

-

Synthesis of 2H-1,2,3-Triazoles. ResearchGate. Available at: [Link]

-

Prabakaran, K., et al. (2009). Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1752. Available at: [Link]

-

Reduction of carboxylic acids. Chemguide. Available at: [Link]

-

1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]

-

Dess–Martin oxidation. Wikipedia. Available at: [Link]

-

Ester to Alcohol - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

Sources

Application Notes & Protocols: 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde as a Versatile Synthetic Building Block

Introduction: The Strategic Value of the 2-Methyl-2H-1,2,3-triazole Scaffold

The 1,2,3-triazole moiety has emerged as a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its remarkable stability to metabolic degradation, acidic and basic hydrolysis, and both oxidative and reductive conditions makes it an ideal isostere for other functional groups, enhancing the pharmacokinetic profiles of drug candidates.[3] The 1,2,3-triazole framework is not merely a passive linker; its dipole moment and hydrogen bond accepting capabilities allow it to engage in crucial interactions with biological targets.[3] Consequently, this heterocycle is a core component in a wide array of therapeutic agents, including those with anticancer, antifungal, and antibacterial properties.[2][3][4]

This guide focuses on a particularly valuable derivative: 2-methyl-2H-1,2,3-triazole-4-carbaldehyde . The presence of a reactive carbaldehyde group on the stable 2-N-methylated triazole ring provides a powerful and versatile handle for a multitude of chemical transformations. This building block serves as a gateway to a diverse library of complex molecules, enabling researchers to systematically explore structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive overview of its synthesis, core reactivity, and detailed protocols for its application in synthetic workflows.

Synthesis of the Building Block

Direct synthesis of 2-methyl-2H-1,2,3-triazole-4-carbaldehyde is not commonly reported. A robust and logical pathway involves a multi-step sequence starting from the more accessible methyl 1H-1,2,3-triazole-4-carboxylate. This approach provides excellent control over the regiochemistry, which is a critical consideration in triazole synthesis.

Proposed Synthetic Pathway

The recommended pathway involves three key stages: regioselective methylation, reduction of the ester, and subsequent oxidation to the desired aldehyde.

Caption: Proposed synthetic workflow for 2-methyl-2H-1,2,3-triazole-4-carbaldehyde.

Protocol 1: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

This protocol is adapted from the N-alkylation of the parent triazole ester.[5] The key challenge is the separation of the N1 and N2 methylated isomers.

-

Rationale: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction, while a mild base like potassium carbonate is sufficient to deprotonate the triazole NH. Methyl iodide is a highly effective methylating agent. Separation is typically achieved via silica gel chromatography, exploiting the polarity differences between the isomers.[5]

-

Step-by-Step Procedure:

-

To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, add potassium carbonate (K₂CO₃, 1.1 eq).

-

Cool the mixture to 0 °C (ice bath) under a nitrogen atmosphere.

-